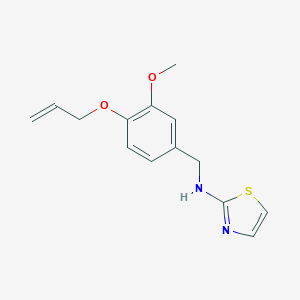
2-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a complex organic compound with a molecular formula of C19H12BrClN4O. This compound is characterized by the presence of a benzamide group substituted with bromine and a benzotriazole moiety substituted with chlorine and phenyl groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves multi-step organic reactions. One common method involves the bromination of benzamide followed by the introduction of the benzotriazole moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzotriazole moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce complex biaryl structures.
科学的研究の応用
2-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can bind to specific sites on proteins, modulating their activity and function. The bromine and chlorine atoms can also participate in interactions with other molecules, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 2-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- 2-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-4-yl)benzamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C19H12BrClN4O |
|---|---|
分子量 |
427.7 g/mol |
IUPAC名 |
2-bromo-N-(6-chloro-2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C19H12BrClN4O/c20-14-9-5-4-8-13(14)19(26)22-16-11-18-17(10-15(16)21)23-25(24-18)12-6-2-1-3-7-12/h1-11H,(H,22,26) |
InChIキー |
WMPJZEJLEICCQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC=C4Br |
正規SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1,3-thiazol-2-yl)amine](/img/structure/B283459.png)
![N-cyclohexyl-2-[2-methoxy-4-[(1,3-thiazol-2-ylamino)methyl]phenoxy]acetamide](/img/structure/B283460.png)

![N-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B283463.png)


![4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283469.png)
![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283470.png)
![4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B283472.png)
![3-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoicacid](/img/structure/B283473.png)
![3-{[4-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid](/img/structure/B283475.png)
![3-{[3-(Allyloxy)benzyl]amino}benzoicacid](/img/structure/B283477.png)
![3-{[2-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid](/img/structure/B283478.png)
